
1-NBD-1,2-bis(O-decanoyl-sn-glycerol)
Overview
Description
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a synthetic fluorescent diacylglycerol (DAG) analog. Its structure consists of a glycerol backbone esterified with two decanoyl (C10:0) fatty acid chains at the sn-1 and sn-2 positions, while the sn-3 position is modified with a nitrobenzoxadiazole (NBD) fluorophore. This compound is widely utilized as a fluorescent probe to study lipid trafficking, membrane dynamics, and enzymatic activity in biological systems .
Preparation Methods
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is synthesized by attaching the NBD fluorophore to the ω-end of the terminal decanoyl chain of 1,2-didecanoyl-sn-glycerol . The synthetic route involves the hydrolysis of membrane phospholipids to produce diacylglycerols, which are then tagged with the NBD fluorophore . The reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO .
Chemical Reactions Analysis
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid, another important lipid messenger.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The NBD fluorophore can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents for the formation of phosphatidic acid and various organic solvents for substitution reactions . The major products formed from these reactions include phosphatidic acid and modified diacylglycerols .
Scientific Research Applications
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) involves its role as a lipid second messenger. It activates protein kinase C (PKC), which in turn regulates cell growth and apoptosis . The compound also serves as a substrate for diacylglycerol kinases, leading to the production of phosphatidic acid, another important lipid messenger . The molecular targets and pathways involved include PKC activation and the regulation of cell signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₉H₄₆N₄O₈
- Molecular Weight : 578.7 g/mol
- Fluorescence: Excitation/Emission maxima at ~465 nm/535 nm (ethanol solution) .
- Applications : Tracing lipid metabolism, monitoring phospholipase C (PLC) activity, and investigating lipid-protein interactions .
Structural Comparison
The following table summarizes structural differences between 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) and related diacylglycerols (DAGs) and monoacylglycerols (MAGs):
*Calculated based on molecular formula C₁₉H₃₄O₅.
Key Structural Insights :
- Chain Length : Shorter acyl chains (e.g., C8 in DiC8) enhance membrane permeability but reduce stability compared to longer chains (C10–C18) .
- Fluorophore : The NBD group in the target compound enables real-time fluorescence tracking, a feature absent in other DAGs .
- Stereochemistry: The sn-1,2 configuration distinguishes these compounds from monoacylglycerols (e.g., 1-decanoyl-rac-glycerol) and triacylglycerols .
Protein Kinase C (PKC) Activation
- 1,2-Dioctanoyl-sn-glycerol (DiC8): Acts as a PKC activator with an ED₅₀ of 20 µg/ml in MCF-7 cells .
Critical Analysis of Research Findings
- Divergent PKC Modulation : DiC8 and phorbol esters (e.g., TPA) both activate PKC but differ in downstream effects; DiC8 avoids PKC downregulation, making it useful for sustained signaling studies . In contrast, the NBD-modified compound prioritizes imaging over sustained activation .
- Chain Length vs. Function : Longer acyl chains (C18:1 in dioleoyl-glycerol) improve membrane integration but reduce solubility compared to shorter analogs (C8–C12) .
- Fluorophore Limitations: While 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) enables fluorescence tracking, its bulkier structure may interfere with native lipid-protein interactions compared to unmodified DAGs .
Biological Activity
1-NBD-1,2-bis(O-decanoyl-sn-glycerol), commonly referred to as NBD-DAG, is a fluorescently labeled derivative of diacylglycerol (DAG) that plays a significant role as a lipid second messenger in various biological processes. This article delves into its biological activities, mechanisms of action, and applications in research.
Overview of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol)
NBD-DAG is synthesized through the hydrolysis of membrane phospholipids, leading to the production of DAG. It features a nitrobenzoxadiazole (NBD) fluorophore that enables its detection in biological assays. The excitation and emission maxima for this compound are approximately 470 nm and 541 nm, respectively .
Activation of Protein Kinase C (PKC)
NBD-DAG primarily functions by activating PKC, a family of serine/threonine kinases involved in numerous cellular processes including growth, differentiation, and apoptosis. The binding of NBD-DAG to the regulatory domain of PKC induces conformational changes that activate the enzyme . This activation is crucial for mediating signaling pathways associated with cell proliferation and survival.
Substrate for DAG Kinases
In addition to activating PKC, NBD-DAG serves as a substrate for DAG kinases, which phosphorylate DAG to produce phosphatidic acid (PA). PA is another vital lipid second messenger involved in various cellular functions such as cell migration and differentiation .
Biological Activities
The biological activities of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can be summarized as follows:
- Cell Growth Regulation : NBD-DAG has been implicated in promoting cell growth through its action on PKC pathways.
- Apoptosis Modulation : It plays a role in regulating programmed cell death by influencing PKC activity.
- Lipid Metabolism Studies : Due to its fluorescent properties, NBD-DAG is extensively used in studies related to lipid metabolism and signaling dynamics within cells .
Research Applications
NBD-DAG's unique properties have made it a valuable tool in various research contexts:
- Fluorescent Probes : Its fluorescent nature allows real-time monitoring of lipid interactions within biological systems.
- Cell Signaling Studies : Researchers utilize NBD-DAG to elucidate the roles of DAG in signaling pathways and to study lipid-protein interactions.
- Assays for Lipid Metabolism : It is employed in developing assays that investigate lipid metabolism and related cellular processes .
Comparative Analysis with Related Compounds
The following table highlights the uniqueness of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-NBD-decanoyl-2-decanoyl-sn-glycerol | Diacylglycerol | Contains two decanoyl chains; used similarly as a fluorescent probe. |
1-Oleoyl-sn-glycerol | Diacylglycerol | Unsaturated fatty acid chain; less stable than saturated derivatives like NBD-DAG. |
Phosphatidic acid | Glycerophospholipid | Involved directly in signaling but lacks fluorescent properties. |
The fluorescent tagging of NBD-DAG allows researchers to visualize lipid interactions more effectively than with non-fluorescent analogs .
Case Studies
Several studies have utilized 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) to explore its biological effects:
- Cell Proliferation Studies : Research demonstrated that treatment with NBD-DAG enhances cell proliferation in various cell lines by activating PKC pathways.
- Apoptosis Induction : A study showed that NBD-DAG could modulate apoptosis in cancer cells by influencing the activity of specific PKC isoforms.
- Lipid Interaction Assays : Fluorescent assays using NBD-DAG revealed insights into how lipids interact with membrane proteins during cellular signaling events.
Q & A
Basic Research Questions
Q. How can researchers synthesize 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with high stereochemical fidelity?
- Methodological Answer : Synthesis requires regioselective acylation of the sn-1 and sn-2 positions of glycerol with decanoic acid, followed by fluorescent labeling at the ω-position using nitrobenzoxadiazole (NBD). Key steps include:
- Stereochemical control : Use enzymatic or chiral catalysts to ensure correct sn-1,2-diacylglycerol configuration.
- Fluorescent tagging : React the ω-hydroxyl group of decanoic acid with NBD chloride under anhydrous conditions.
- Purification : Employ reverse-phase HPLC with C18 columns and validate purity (>98%) via mass spectrometry (MS) and NMR .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol)?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₃₃H₅₉N₃O₈) and fragmentation patterns.
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify acyl chain positions (e.g., δ 4.2–4.4 ppm for sn-1,2-glycerol protons) and NBD fluorophore integration.
- Chromatography : Monitor purity via TLC (chloroform/methanol gradients) or HPLC with UV detection at 470 nm (NBD absorption) .
Q. How is this compound applied in studying lipid-protein interactions?
- Methodological Answer :
- Fluorescence quenching assays : Incorporate 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) into liposomes and measure Förster resonance energy transfer (FRET) with proteins like protein kinase C (PKC).
- Membrane binding studies : Use surface plasmon resonance (SPR) to quantify binding kinetics in lipid bilayers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence intensity data during cellular uptake studies?
- Methodological Answer : Fluorescence variability often arises from:
- Environmental sensitivity : NBD fluorescence is pH- and polarity-dependent. Calibrate using pH-controlled buffers and reference fluorophores.
- Self-quenching : Optimize lipid concentrations (e.g., <5 mol% in vesicles) to avoid aggregation. Validate with fluorescence lifetime imaging microscopy (FLIM) .
Q. What experimental strategies elucidate the thermodynamic phase behavior of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in lipid mixtures?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (e.g., gel-to-liquid crystalline) in binary mixtures with phospholipids like POPC.
- Synchrotron X-ray diffraction (XRD) : Resolve lamellar spacing (e.g., 4.1 nm for β-phase structures) and metastable polymorphs (α, β') under varying temperatures .
Q. How can time-resolved fluorescence anisotropy improve understanding of lipid dynamics in model membranes?
- Methodological Answer :
- Anisotropy decay analysis : Use picosecond-pulsed lasers to probe rotational diffusion of the NBD fluorophore.
- Membrane fluidity mapping : Compare anisotropy values in lipid rafts vs. disordered domains to quantify microviscosity changes .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the solubility of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in aqueous buffers?
- Resolution : Solubility varies with solvent preparation:
- Stock solutions : Dissolve in DMSO or ethanol (3–10 mg/mL) and dilute into aqueous media (final organic solvent <1%).
- Aggregation checks : Use dynamic light scattering (DLS) to confirm monomeric dispersion.
- Documentation : Explicitly report solvent ratios and sonication protocols to ensure reproducibility .
Q. Methodological Tables
Properties
IUPAC Name |
[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQGXURHCHLOH-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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